4-Amino-2,5-dichlorobenzonitrile CAS 18448-83-4 properties
4-Amino-2,5-dichlorobenzonitrile CAS 18448-83-4 properties
Topic: 4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers
Strategic Intermediate for Agrochemical and Pharmaceutical Scaffolds
Executive Summary
4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) is a highly functionalized aromatic building block characterized by a rare substitution pattern that combines an electron-withdrawing nitrile group with an electron-donating amino group, flanked by two chlorine atoms. This "push-pull" electronic architecture makes it a valuable scaffold in the synthesis of high-potency herbicides (auxin mimics) and kinase inhibitors in oncology.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile, specifically focusing on the regioselectivity challenges posed by its asymmetric halogenation.
Physicochemical Profile
The molecule exhibits low water solubility but high solubility in polar organic solvents (DMSO, DMF), typical of polychlorinated anilines.
| Property | Value / Description |
| CAS Registry Number | 18448-83-4 |
| IUPAC Name | 4-Amino-2,5-dichlorobenzonitrile |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 128–132 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.5 (Estimated; reduced basicity due to Cl/CN induction) |
| Electronic Character | Deactivated ring (net electron-deficient) |
Synthetic Architecture & Production
The synthesis of CAS 18448-83-4 is non-trivial due to the directing effects of the substituents. Direct chlorination of 4-aminobenzonitrile typically yields the 3,5-dichloro isomer (ortho to the amino group). Accessing the 2,5-dichloro pattern requires a route that leverages the meta-directing nature of the nitrile or starts from a pre-halogenated precursor.
Validated Synthetic Pathway (Nitration Route)
The most robust industrial route avoids direct chlorination of the aniline. Instead, it utilizes 2,5-dichlorobenzonitrile as the starting material.[1]
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Precursor Synthesis: 1,2,4-Trichlorobenzene is subjected to Rosenmund–von Braun cyanation (CuCN) to yield 2,5-dichlorobenzonitrile.[2]
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Regioselective Nitration: The nitrile group directs incoming electrophiles to the meta position.[2] However, the chlorine atoms are ortho/para directors.[2]
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Electronic Logic: The C4 position is para to the C1-CN (deactivating) but para to the C5-Cl (activating) and ortho to the C3-H. The C4 position is sterically accessible and electronically favored for nitration compared to C6.
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-
Reduction: The resulting nitro group is reduced to the amine using Iron/HCl (Béchamp) or catalytic hydrogenation.[2]
Pathway Visualization (DOT)[2]
Figure 1: Retrosynthetic analysis showing the preferred nitration-reduction sequence to achieve the 2,5-dichloro substitution pattern.
Reactivity Profile & Chemo-Selectivity
The utility of CAS 18448-83-4 lies in its three distinct reactive handles, which can be engaged selectively based on reaction conditions.
The "Deactivated" Amine
The amino group at C4 is significantly less nucleophilic than in unsubstituted aniline due to the inductive electron-withdrawal of the two chlorine atoms and the nitrile group.
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Implication: Acylation or alkylation reactions require stronger bases (e.g., NaH, LiHMDS) or elevated temperatures compared to standard anilines.[2]
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Diazotization: The amine can still be diazotized (NaNO₂/HCl) to form diazonium salts, enabling Sandmeyer reactions to introduce Iodine, Fluorine, or Hydroxyl groups.
Orthogonal Halogen Reactivity (The C2 vs. C5 Chlorine)
This is the most critical feature for medicinal chemistry.
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C2-Chlorine (Ortho to Nitrile): This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[2] The strong electron-withdrawing nitrile group lowers the energy of the Meisenheimer complex intermediate at the ortho position.
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C5-Chlorine (Meta to Nitrile): This position is deactivated towards SNAr but remains susceptible to Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Workflow: To functionalize both positions, researchers should perform SNAr at C2 before attempting Pd-coupling at C5, or use specialized ligands (e.g., XPhos) to override electronic bias.
Reactivity Visualization (DOT)
Figure 2: Divergent reactivity map highlighting the regioselective activation of the C2-Chlorine by the Nitrile group.
Experimental Protocol: Regioselective SNAr Displacement
Objective: Selective substitution of the C2-Chlorine (ortho to CN) with a secondary amine, preserving the C5-Chlorine for later functionalization.
Reagents:
-
Substrate: 4-Amino-2,5-dichlorobenzonitrile (1.0 equiv)
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Nucleophile: Morpholine (1.2 equiv)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: DMF (anhydrous)
Step-by-Step Methodology:
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Setup: Charge a dried reaction vial with 4-amino-2,5-dichlorobenzonitrile (1.0 mmol, 187 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).
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Solvation: Add anhydrous DMF (3.0 mL) and stir at room temperature for 5 minutes under N₂ atmosphere.
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Addition: Add Morpholine (1.2 mmol, 105 µL) dropwise via syringe.
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Reaction: Heat the mixture to 80°C . Note: The nitrile activation allows this to proceed at moderate temperatures.[2] Higher temperatures (>120°C) may lead to double substitution.[2]
-
Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.[2]5) should convert to a more polar product.
-
Workup: Upon completion (approx. 4-6 hours), cool to RT and pour into ice-water (20 mL). The product typically precipitates.[2]
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Purification: Filter the solid, wash with water, and recrystallize from Ethanol to yield 4-amino-5-chloro-2-morpholinobenzonitrile.
Handling & Safety (HSE)
This compound is a halogenated aromatic nitrile and must be handled with strict containment.[2]
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Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3] Potential for methemoglobinemia (cyanosis) due to the aniline moiety.[2][4]
-
Metabolism: Nitriles can liberate cyanide ions in vivo via cytochrome P450 metabolism.[2]
-
PPE Requirements:
-
Spill Protocol: Do not wash into drains.[2][5] Adsorb with inert material and dispose of as hazardous organic waste (incineration).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12301 (Analogs) and Nitrile Reactivity.[2] Retrieved from [2]
-
Sigma-Aldrich (Merck). Safety Data Sheet: Chlorinated Aminobenzonitriles.[2] Retrieved from
-
BenchChem. Suzuki Coupling Protocols for Chlorinated Pyridines and Benzonitriles.[2] Retrieved from [2]
-
MDPI (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes and Aryl Chlorides.[2] Retrieved from [2]
-
Google Patents. Process for the preparation of amino-chloro-benzonitriles (DE3340348A1).[2] Retrieved from [2]
Sources
- 1. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. Ethoxyacetic acid | C4H8O3 | CID 12301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
